17-phenyl trinor Prostaglandin E2 ethyl amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

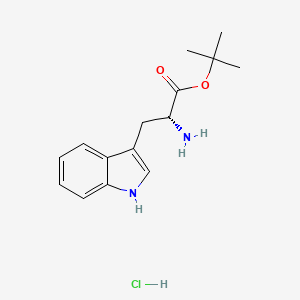

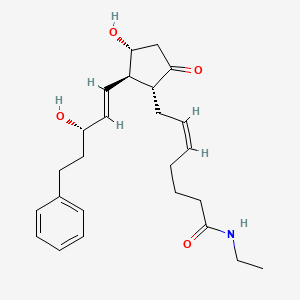

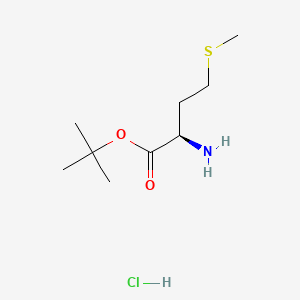

“17-phenyl trinor Prostaglandin E2 ethyl amide” is a synthetic analog of Prostaglandin E2 (PGE2) that acts as an agonist of EP1 and EP3 receptors . It is derived from 17-phenyl trinor PGE2 . This compound has been found to cause contraction of the guinea pig ileum at a concentration of 11 µM and is 4.4 times more potent than PGE2 as an antifertility agent in hamsters .

Synthesis Analysis

The synthesis of “17-phenyl trinor Prostaglandin E2 ethyl amide” involves the modification of the C-1 carboxyl group to an ethyl amide . This modification serves to increase lipid solubility, thereby improving uptake into tissues and further lowering the effective concentration .Physical And Chemical Properties Analysis

The physical and chemical properties of “17-phenyl trinor Prostaglandin E2 ethyl amide” include a molecular weight of 413.6 and a molecular formula of C25H35NO4 . It is soluble in DMF, DMSO, and ethanol .Applications De Recherche Scientifique

Receptor Pharmacology

17-phenyl trinor Prostaglandin E2 ethyl amide is a synthetic analog of PGE2 that acts as an agonist of EP1 and EP3 receptors in mice (Ki = 14 and 3.7 nM, respectively) and EP1, EP3, and EP4 in rats (Ki = 25, 4.3, and 54 nM, respectively) .

Endocrinology & Metabolism

This compound is used in the research area of endocrinology and metabolism . However, the specific applications in this field are not detailed in the available resources.

Reproductive Biology

17-phenyl trinor PGE2 is 4.4 times more potent than PGE2 as an antifertility agent in hamsters . This suggests potential applications in reproductive biology, particularly in the development of contraceptive methods.

Lipid Biochemistry

The compound is also used in lipid biochemistry research . The specific applications in this field are not detailed in the available resources.

Cyclooxygenase Pathway

17-phenyl trinor PGE2 ethyl amide is involved in the cyclooxygenase pathway , which is a key metabolic pathway that leads to the production of prostanoids, including prostaglandins, prostacyclins, and thromboxanes.

Renal Fibrosis

In vivo studies have shown that 17-Phenyl trinor prostaglandin E2 ethyl amide can exacerbate renal dysfunction and glomerulosclerosis in a five-sixths nephrectomy renal fibrosis model in mice .

Mécanisme D'action

Target of Action

The primary targets of 17-phenyl trinor Prostaglandin E2 ethyl amide are the EP1, EP3, and EP4 receptors . These receptors are part of the prostaglandin E2 (PGE2) receptor family, which plays a crucial role in a variety of physiological processes, including inflammation, fever, and pain perception .

Mode of Action

17-phenyl trinor Prostaglandin E2 ethyl amide acts as an agonist of the EP1, EP3, and EP4 receptors . This means that it binds to these receptors and activates them, triggering a series of biochemical reactions within the cell . The modification of the C-1 carboxyl group to an ethyl amide serves to increase lipid solubility, thereby improving uptake into tissues and further lowering the effective concentration .

Biochemical Pathways

The activation of the EP1, EP3, and EP4 receptors by 17-phenyl trinor Prostaglandin E2 ethyl amide leads to a variety of downstream effects. For example, it can cause contraction of the guinea pig ileum . The exact biochemical pathways affected by this compound and their downstream effects are complex and depend on the specific cellular context.

Pharmacokinetics

It is noted that the modification of the c-1 carboxyl group to an ethyl amide serves to increase lipid solubility, thereby improving uptake into tissues and further lowering the effective concentration . This suggests that the compound may have good bioavailability.

Result of Action

The activation of the EP1, EP3, and EP4 receptors by 17-phenyl trinor Prostaglandin E2 ethyl amide can lead to various molecular and cellular effects. For instance, it has been found to cause contraction of the guinea pig ileum . It is also 4.4 times more potent than PGE2 as an antifertility agent in hamsters .

Safety and Hazards

Propriétés

IUPAC Name |

(Z)-N-ethyl-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopentyl]hept-5-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-22,24,27,29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYMIHJCJJUECW-XYOQMNIYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(CCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: The study mentions that 17-phenyl trinor Prostaglandin E2 ethyl amide acts as an agonist of the EP1 receptor. How does activating the EP1 receptor pathway affect aluminum-induced neuronal injury in this study?

A1: The study found that activating the EP1 receptor pathway with 17-phenyl trinor Prostaglandin E2 ethyl amide exacerbated aluminum-induced neuronal injury. [] This was evidenced by a decrease in neuronal viability and an increase in lactate dehydrogenase leakage rate, indicating greater cell damage. This suggests that the EP1 receptor might be a potential therapeutic target for mitigating aluminum-induced neurotoxicity, with antagonists of this receptor being potentially neuroprotective.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1,N4-Bis[2-(phenylthio)phenyl]-1,4-piperazinedicarboxamide](/img/structure/B592772.png)

![(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B592776.png)